molecular formula C11H10ClN3O3S2 B2889768 Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate CAS No. 1203258-78-9

Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate

Cat. No.: B2889768
CAS No.: 1203258-78-9
M. Wt: 331.79
InChI Key: KLFZIGOYHSOGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a thiazole ring, and a ureido group . Thiophene derivatives are known to have a variety of biological effects and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene and thiazole rings would contribute to the rigidity of the molecule, while the ureido group could potentially form hydrogen bonds .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the rings . The reactivity of these compounds can be influenced by factors such as the presence of electron-donating or electron-withdrawing groups, the position of these groups on the rings, and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl ester group could potentially increase its lipophilicity, which could influence its solubility and permeability properties .

Scientific Research Applications

Synthesis and Chemical Characterization

Thiazole derivatives, including Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate, have been synthesized through various chemical reactions, emphasizing the versatility and potential for creating a wide array of biologically active compounds. For instance, the synthesis of similar thiazole compounds has been achieved through cyclization reactions, highlighting the potential for this compound to serve as a precursor or intermediate in synthesizing novel compounds with diverse biological activities (Yavari, Sayyed-alangi, Hajinasiri, & Sajjadi-Ghotbabadi, 2009).

Antimicrobial and Biological Activities

Thiazole derivatives exhibit significant antimicrobial activities, suggesting that this compound could also have potential applications in this area. Research on similar compounds has shown antimicrobial effectiveness against various bacterial and fungal strains, indicating the possibility of developing new antimicrobial agents from thiazole derivatives (Desai, Bhatt, & Joshi, 2019).

Potential in Drug Discovery

Compounds similar to this compound have been evaluated for their anticancer activities, suggesting a role in the development of new cancer therapies. The synthesis and study of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown potent activity against certain cancer cell lines, highlighting the potential of thiazole derivatives in oncological research (Abdel-Motaal, Alanzy, & Asem, 2020).

Molecular Docking and Pharmacokinetic Studies

Thiazole derivatives have also been the subject of molecular docking and pharmacokinetic studies to assess their potential as drug candidates. For example, novel thiazole compounds have been synthesized and analyzed for their binding profiles and drug-likeness, including studies on their structural elucidation, DFT studies, ADME-T, and molecular docking simulations. Such research indicates that this compound could be explored for its pharmacokinetic properties and potential as a therapeutic agent (Nagarajappa, Singh, Isamura, Kumar, Anandalwar, & Sadashiva, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Thiophene derivatives are a promising class of compounds in medicinal chemistry, and there is ongoing research into their synthesis and biological activities . Future research could potentially involve the synthesis of new derivatives, the investigation of their biological activities, and the development of drugs based on these compounds .

Properties

IUPAC Name

ethyl 5-chloro-2-(thiophen-2-ylcarbamoylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S2/c1-2-18-9(16)7-8(12)20-11(14-7)15-10(17)13-6-4-3-5-19-6/h3-5H,2H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFZIGOYHSOGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.